alpha-Guanidinoglutaric acid
Description
α-Guanidinoglutaric acid (GGA) is an endogenous guanidino compound with the molecular formula C₆H₁₁N₃O₄ and a molecular weight of 189.2 g/mol . It is a crystalline solid with ≥98% purity and is structurally characterized by a guanidinium group attached to the α-carbon of glutamic acid . GGA was first identified in the cerebral cortex of cats with cobalt-induced epileptic foci and is recognized as a potent convulsant .
Properties
IUPAC Name |
(2S)-2-(diaminomethylideneamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVRMJOHATSPD-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994232 | |
| Record name | N-Carbamimidoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73477-53-9 | |
| Record name | L-Glutamic acid, N-(aminoiminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamimidoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Properties of Alpha-Guanidinoglutaric Acid
Molecular Characteristics
This compound (C₆H₁₁N₃O₄) features a glutamic acid backbone with a guanidino group substituting the α-amino nitrogen. Its molecular weight is 189.17 g/mol, and it exists as a zwitterionic compound under physiological conditions. The guanidino moiety confers strong basicity, while the dual carboxyl groups enable participation in metal chelation and enzyme interactions.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁N₃O₄ | PubChem |
| Molecular Weight | 189.17 g/mol | HMDB |
| IUPAC Name | N-Amidino-L-glutamate | PubChem |
| Synonyms | (S)-(-)-2-Guanidinoglutaric Acid | HMDB |
Biosynthetic Pathways
Endogenous GGA production is linked to pathological states, such as cobalt-induced epilepsy in feline models, where its cortical concentration rises significantly. While no direct biosynthetic route has been elucidated, analogous guanidino compound metabolism suggests two potential pathways:
- Transamidination : Transfer of a guanidino group from arginine to glutamic acid via enzymes like L-arginine:glycine amidinotransferase (AGAT). This mechanism parallels creatine biosynthesis but remains speculative for GGA.
- Oxidative Deamination : Conversion of arginine to α-ketoarginine followed by reductive amination with glutamate, though this hypothesis requires experimental validation.
Synthetic Approaches to this compound
Chemical Synthesis Strategies
Despite the absence of explicit protocols, GGA’s structure permits inference from guanidino acid synthesis methodologies:
Guanidinylation of Glutamic Acid Derivatives
Protected L-glutamic acid (e.g., tert-butyl ester) could react with guanidinylation reagents like 1H-pyrazole-1-carboxamidine under basic conditions. This approach mirrors arginine analog synthesis but faces challenges in regioselectivity due to glutamic acid’s dual carboxyl groups.
Amidination Reactions
Treating L-glutamic acid with methylisourea at alkaline pH may yield GGA via amidino group transfer. However, side reactions at the γ-carboxyl group could necessitate protective strategies, complicating purification.
Table 2: Hypothetical Synthetic Routes for GGA
| Method | Reagents | Challenges |
|---|---|---|
| Guanidinylation | 1H-pyrazole-1-carboxamidine | Carboxyl group protection |
| Amidination | Methylisourea | Low regioselectivity |
Functional and Mechanistic Insights
Inhibition of Nitric Oxide Synthase
GGA inhibits neuronal NOS via mixed-type inhibition (Kᵢ = 2.69 μM), comparable to NG-monomethyl-L-arginine (Kᵢ = 3.51 μM). This activity likely stems from structural mimicry of L-arginine, the enzyme’s natural substrate.
Convulsant Activity
Elevated GGA levels correlate with seizure thresholds in epileptic models, possibly due to NOS suppression altering cerebral nitric oxide homeostasis. Paradoxically, L-arginine administration counteracts GGA-induced convulsions, suggesting a dynamic interplay between substrate and inhibitor.
Scientific Research Applications
Alpha-Guanidinoglutaric acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving guanidino compounds.
Biology: The compound is studied for its role in generating reactive oxygen species and its effects on cellular processes.
Medicine: Research on this compound includes its potential role in neurological disorders due to its ability to induce seizures and convulsions.
Industry: It may be used in the synthesis of other guanidino compounds and as a research tool in various industrial applications
Mechanism of Action
Alpha-Guanidinoglutaric acid exerts its effects primarily through the generation of reactive oxygen species, including superoxide, hydroxyl radicals, and nitric oxide. These reactive species can induce oxidative stress and cell death, particularly in glial cells. The compound’s ability to generate these reactive species is linked to its guanidino group, which can participate in redox reactions .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Alpha-Guanidinoglutaric acid (α-GGA) is a guanidino compound that has garnered attention for its biological activity, particularly in relation to neurological functions and convulsive disorders. This article explores the compound's mechanisms of action, its effects on nitric oxide synthase (NOS) activity, and its potential implications in epilepsy, supported by various studies and data.
Overview of this compound
This compound is an endogenous compound found in the brain, particularly noted for its role as a convulsant. Its structure allows it to interact with various biochemical pathways, notably those involving nitric oxide (NO) synthesis.
Inhibition of Nitric Oxide Synthase
Research indicates that α-GGA acts as a potent inhibitor of nitric oxide synthase (NOS). A study demonstrated that α-GGA inhibits NOS activity with an inhibition constant (Ki) of 2.69 µM, comparable to NG-monomethyl-L-arginine (MeArg), a well-known NOS inhibitor . This inhibition may contribute to the convulsive activity observed with α-GGA, as suppression of NO biosynthesis is implicated in seizure mechanisms.
Convulsive Activity
The compound has been linked to increased seizure susceptibility. In cobalt-induced epileptic models, elevated levels of α-GGA were observed in the cerebral cortex, correlating with convulsive episodes . The mechanism appears to involve alterations in neurotransmitter levels, particularly serotonin (5-HT), which showed increased levels shortly after α-GGA administration .
Case Studies and Research Findings
Several studies have investigated the biological activity of α-GGA:
-
Cobalt-Induced Epileptic Focus :
- In a study involving cats with cobalt-induced epilepsy, α-GGA was found to significantly affect NOS activity and was associated with increased seizure frequency .
- The study highlighted that following administration, the epileptic discharges ceased after 100 minutes, suggesting a transient but impactful role of α-GGA in seizure modulation .
- Transport Mechanisms :
- Toxicological Studies :
Data Summary
The following table summarizes key findings related to this compound:
Q & A
Q. What experimental designs are optimal for investigating this compound’s impact on oxidative stress in animal models?
- Methodology : Randomized controlled trials (RCTs) with factorial designs allow simultaneous testing of multiple variables (e.g., dietary interventions, genetic modifications). For instance, in studies on calves, serum antioxidant markers (e.g., glutathione peroxidase) were measured alongside this compound levels to correlate metabolic changes with oxidative stress outcomes . Cluster-adjusted statistical models (e.g., generalized estimating equations) account for repeated measures in longitudinal studies .
Q. How can researchers address challenges in synthesizing this compound with high enantiomeric purity?
- Methodology : Asymmetric synthesis using chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution with hydrolases can enhance enantiomeric excess. Purity should be validated via chiral HPLC or circular dichroism (CD) spectroscopy. Detailed protocols must be documented in supplementary materials to ensure reproducibility, per journal guidelines .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing clustered data in studies measuring this compound’s effects across multiple tissues or time points?
- Methodology : Mixed-effects models or hierarchical linear modeling (HLM) account for nested data structures (e.g., repeated measurements within subjects). Sensitivity analyses should test assumptions of normality and homoscedasticity. Software tools like R (lme4 package) or SAS (PROC MIXED) are widely used .
Q. How should researchers handle conflicting metabolomic data when this compound’s abundance varies between studies?
- Methodology : Meta-analyses with subgroup analyses (e.g., stratified by species, diet, or disease state) can identify moderators of variability. Data normalization using internal standards (e.g., stable isotope-labeled analogs) reduces batch effects. Transparent reporting of pre-processing steps (e.g., peak alignment, noise filtering) is critical .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to in vivo studies exploring this compound’s neuroactive properties?
- Methodology : Compliance with ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines ensures humane endpoints and sample size justification. Institutional Animal Care and Use Committee (IACUC) approvals are mandatory. Data sharing via repositories like MetaboLights enhances reproducibility .
Q. How can researchers ensure their findings on this compound are reproducible across laboratories?
- Methodology : Detailed supplemental materials should include step-by-step protocols, raw data, and instrument calibration records. Collaborative inter-laboratory studies using standardized reagents (e.g., Sigma-Aldridch reference compounds) minimize variability. Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
